molecular formula C8H13N3O2 B14599569 Ethyl 2-azidohex-2-enoate CAS No. 61013-59-0

Ethyl 2-azidohex-2-enoate

Cat. No.: B14599569
CAS No.: 61013-59-0
M. Wt: 183.21 g/mol
InChI Key: KFLIQEZHQGNQAV-UHFFFAOYSA-N
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Description

Ethyl 2-azidohex-2-enoate is an organic compound with the molecular formula C8H13N3O2 It is a derivative of hexenoic acid, featuring an azido group (-N3) attached to the second carbon of the hexenoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-azidohex-2-enoate typically involves the alkylation of enolate ions. One common method is the reaction of ethyl 2-bromohex-2-enoate with sodium azide (NaN3) in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the azide ion replaces the bromine atom .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-azidohex-2-enoate undergoes various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro compounds.

    Reduction: Reduction of the azido group can yield amines.

    Substitution: The azido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or peracids.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).

    Substitution: Sodium azide (NaN3) in polar aprotic solvents like DMF.

Major Products Formed:

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various azido-substituted compounds.

Scientific Research Applications

Ethyl 2-azidohex-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: Employed in bioconjugation techniques, where the azido group reacts with alkynes in click chemistry to form stable triazole linkages.

    Medicine: Investigated for its potential in drug development, especially in the synthesis of bioactive molecules.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-azidohex-2-enoate involves its reactivity due to the presence of the azido group. This group can undergo cycloaddition reactions with alkynes to form triazoles, a process known as click chemistry. The azido group can also be reduced to an amine, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

    Ethyl 2-azidohexanoate: Similar structure but lacks the double bond in the hexenoate chain.

    Ethyl 2-azido-3-oxobutanoate: Contains an additional keto group, making it more reactive in certain conditions.

    Ethyl 2-azido-3-phenylpropanoate: Features a phenyl group, adding aromatic properties.

Uniqueness: Ethyl 2-azidohex-2-enoate is unique due to the presence of both the azido group and the double bond in the hexenoate chain. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in synthetic and medicinal chemistry.

Properties

CAS No.

61013-59-0

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

ethyl 2-azidohex-2-enoate

InChI

InChI=1S/C8H13N3O2/c1-3-5-6-7(10-11-9)8(12)13-4-2/h6H,3-5H2,1-2H3

InChI Key

KFLIQEZHQGNQAV-UHFFFAOYSA-N

Canonical SMILES

CCCC=C(C(=O)OCC)N=[N+]=[N-]

Origin of Product

United States

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